molecular formula C8H15NS B13169646 7-Methyl-1-thia-4-azaspiro[4.4]nonane

7-Methyl-1-thia-4-azaspiro[4.4]nonane

Katalognummer: B13169646
Molekulargewicht: 157.28 g/mol
InChI-Schlüssel: JNTNDRAGKGRIHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-thia-4-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-thia-4-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1-thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature-78°C to room temperature.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methyl-1-thia-4-azaspiro[4

Wirkmechanismus

The mechanism by which 7-Methyl-1-thia-4-azaspiro[4.4]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s spirocyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-1-thia-4-azaspiro[4.4]nonane stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Eigenschaften

Molekularformel

C8H15NS

Molekulargewicht

157.28 g/mol

IUPAC-Name

8-methyl-1-thia-4-azaspiro[4.4]nonane

InChI

InChI=1S/C8H15NS/c1-7-2-3-8(6-7)9-4-5-10-8/h7,9H,2-6H2,1H3

InChI-Schlüssel

JNTNDRAGKGRIHV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(C1)NCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.